N~2~-(4-bromobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with a 4-bromobenzyl group, a 1-phenylethyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide, which can be synthesized from glycine through amidation reactions.
Introduction of the 4-Bromobenzyl Group: The 4-bromobenzyl group can be introduced via nucleophilic substitution reactions using 4-bromobenzyl chloride and a suitable base.
Addition of the 1-Phenylethyl Group: The 1-phenylethyl group can be added through reductive amination reactions involving 1-phenylethylamine and an appropriate reducing agent.
Incorporation of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through sulfonylation reactions using phenylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production of N2-(4-bromobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the bromobenzyl and phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N~2~-(4-bromobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-bromobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The bromobenzyl and phenylethyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-methylbenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-fluorobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-18(20-8-4-2-5-9-20)25-23(27)17-26(16-19-12-14-21(24)15-13-19)30(28,29)22-10-6-3-7-11-22/h2-15,18H,16-17H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFOFUBUWRLLBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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